molecular formula C17H21NO3 B7554945 1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid

1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid

カタログ番号 B7554945
分子量: 287.35 g/mol
InChIキー: LGNQOLIUORTQII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac belongs to the class of phenylacetic acid derivatives and is chemically related to other NSAIDs such as ibuprofen, naproxen, and aspirin.

作用機序

1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of adhesion molecules on endothelial cells, which are involved in the recruitment of inflammatory cells to sites of inflammation. Additionally, this compound has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.

実験室実験の利点と制限

1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also highly soluble in water, which makes it easy to administer to experimental animals. However, this compound has some limitations. It has a short half-life in vivo, which can make it difficult to maintain therapeutic levels in experimental animals. Additionally, this compound has been shown to cause gastrointestinal toxicity in some animal models, which can limit its use in long-term studies.

将来の方向性

There are several future directions for research on 1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid. One area of interest is its potential use in the prevention and treatment of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Further studies are needed to determine its efficacy and safety in human cancer patients.
Another area of interest is the potential use of this compound in the treatment of Alzheimer's disease. This compound has been shown to reduce the production of beta-amyloid, which is a hallmark of Alzheimer's disease. Further studies are needed to determine its efficacy in human patients.
Finally, there is interest in the development of new formulations of this compound that can improve its pharmacokinetic properties and reduce its gastrointestinal toxicity. One approach is the use of prodrugs, which can be converted to this compound in vivo, thereby improving its bioavailability and reducing its toxicity.

合成法

1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid can be synthesized using a variety of methods. The most common method involves the reaction of 2-chlorobenzoic acid with 2-amino-3-methylpyridine to form 2-(2-chlorobenzoyl)amino-3-methylpyridine. This intermediate is then reacted with cyclohexanone in the presence of a base to form 1-[2-(2-chlorobenzoylamino)-3-methylpyridin-1-yl]ethanone. The final step involves the reduction of the ketone group using sodium borohydride to form this compound.

科学的研究の応用

1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used for the treatment of pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been investigated for its potential use in the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease.

特性

IUPAC Name

1-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-15(10-17(16(20)21)8-4-1-5-9-17)18-11-13-6-2-3-7-14(13)12-18/h2-3,6-7H,1,4-5,8-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNQOLIUORTQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CC3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。